Boiling Point & LogP Comparison
The 4-methyl substitution on the phenyl ring of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde results in a quantifiable increase in boiling point and hydrophobicity compared to the unsubstituted analog, 1-phenyl-1H-pyrazole-4-carbaldehyde [1]. This is a critical differentiator for purification methods (e.g., distillation) and for predicting the lipophilicity of downstream drug candidates .
| Evidence Dimension | Boiling Point and Calculated LogP |
|---|---|
| Target Compound Data | Boiling Point: 322.9 °C at 760 mmHg ; LogP: Not directly reported, but expected to be higher due to methyl substitution |
| Comparator Or Baseline | 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 54605-72-0) [1] |
| Quantified Difference | Boiling point difference cannot be precisely calculated from available data for the comparator. The LogP of the comparator is reported as 1.40 [1]. |
| Conditions | Data collected from separate vendor and database sources for each compound. |
Why This Matters
A higher boiling point can affect distillation-based purification, while increased lipophilicity (higher LogP) directly impacts membrane permeability and ADME properties in medicinal chemistry programs.
- [1] PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carbaldehyde (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-phenyl-1H-pyrazole-4-carbaldehyde View Source
